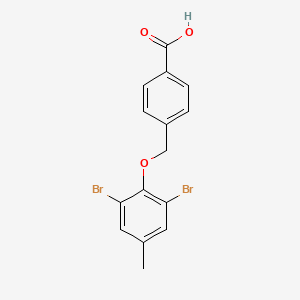

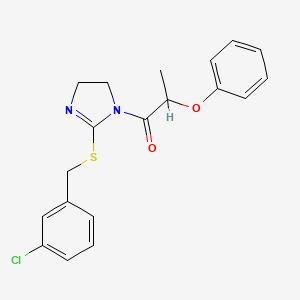

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, such as 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, often involves the formation of imidazo[1,2-a]pyridines and related compounds. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can yield imidazo[1,2-a]pyridines, as demonstrated in the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones . Similarly, the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine involves the use of 4'-chlorophenyl and methyl groups, which are key structural components in the target molecule .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The substitution pattern on the imidazole ring, as well as the nature of the substituents, can significantly influence the biological activity and physical properties of these compounds. For example, the presence of a 3-methylphenyl group and a pyrrolidin-2-yl group in the target molecule suggests potential interactions with biological targets, as seen in the case of trans-4-methyl-3-imidazoyl pyrrolidine, a potent H3 receptor agonist .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and coupling reactions. The synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds through a sequential coupling of N-tosylhydrazones with imidazopyridines followed by reductive Cadogan annulation is an example of the chemical transformations these molecules can undergo . Additionally, the reactivity of imidazole derivatives with triethylamine can lead to the formation of different rearrangement products, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as 3-methylphenyl and pyrrolidin-2-yl groups can affect the molecule's solubility, melting point, and stability. The characterization techniques used to study these properties include FT-IR, FT-Raman, NMR, mass spectrometry, and elemental analyses . Additionally, non-covalent interactions, such as hydrogen bonds and van der Waals interactions, play a crucial role in the stability and reactivity of these compounds .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound has been involved in studies related to synthesis and structural analysis. For instance, compounds with structural similarities have been synthesized, demonstrating varied coordination and electrochemical properties (Bermejo et al., 2000). These include interactions with nickel centers and characterizations through X-ray diffraction and magnetic measurements.

Pharmaceutical and Chemical Reactions

- In pharmaceutical research, similar compounds have been synthesized and evaluated for their potential in medicinal chemistry. For example, some derivatives have been studied for their phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari et al., 2013). These findings highlight the potential utility of such compounds in therapeutic applications.

Material Science and Luminescence

- The compound and its derivatives have also found applications in material science. Studies involving similar imidazole derivatives have explored their use in the synthesis of novel materials with specific properties, such as flame retardancy and optical transparency (Chen et al., 2021). Additionally, their luminescence properties have been investigated, contributing to the development of materials with unique optical characteristics (Shekhovtsov et al., 2023).

Coordination Chemistry

- In coordination chemistry, similar compounds have been used to form complexes with metals, exhibiting interesting properties. These include the synthesis and characterization of metal complexes containing imidazole derivatives, which have been analyzed using techniques like IR spectroscopy and mass spectrometry (Sousa et al., 2001). These studies contribute to the understanding of complex formation and its potential applications.

Propriétés

IUPAC Name |

5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZDGTYEDOJLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)

![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3016100.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)

![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)

![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)